molecular formula C15H17N3O2S B12344014 2-[(2-methyl-6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-4-ylidene)amino]acetic acid

2-[(2-methyl-6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-4-ylidene)amino]acetic acid

Cat. No.: B12344014
M. Wt: 303.4 g/mol
InChI Key: JMANNZUVBPMNAS-UHFFFAOYSA-N
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Description

2-[(2-methyl-6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-4-ylidene)amino]acetic acid is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA), in addition to a primary amine . The reaction conditions often include heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methyl-6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-4-ylidene)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(2-methyl-6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-4-ylidene)amino]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-methyl-6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-4-ylidene)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Thieno[3,2-d]pyrimidine-7-carbonitriles
  • Thieno[3,4-b]pyridine-7-carboxamides
  • Pyrido[2,3-d]pyrimidin-5-one

Uniqueness

What sets 2-[(2-methyl-6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-4-ylidene)amino]acetic acid apart from similar compounds is its unique structural features and the specific biological activities it exhibits. These characteristics make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H17N3O2S

Molecular Weight

303.4 g/mol

IUPAC Name

2-[(2-methyl-6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-4-ylidene)amino]acetic acid

InChI

InChI=1S/C15H17N3O2S/c1-9-17-14(16-8-13(19)20)11-7-12(21-15(11)18-9)10-5-3-2-4-6-10/h2-7,9,11,15,18H,8H2,1H3,(H,16,17)(H,19,20)

InChI Key

JMANNZUVBPMNAS-UHFFFAOYSA-N

Canonical SMILES

CC1NC2C(C=C(S2)C3=CC=CC=C3)C(=NCC(=O)O)N1

Origin of Product

United States

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